tert-Butyl (4S)-4-amino-1-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
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Overview
Description
tert-Butyl (4S)-4-amino-1-methyl-2-oxa-8-azaspiro[45]decane-8-carboxylate is a complex organic compound with a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4S)-4-amino-1-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps. One common method involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . This reaction proceeds through two pathways, leading to the formation of the desired compound under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4S)-4-amino-1-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
tert-Butyl (4S)-4-amino-1-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (4S)-4-amino-1-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
- tert-Butyl (3S,4S)-4-((®-tert-butylsulfinyl)amino)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness
tert-Butyl (4S)-4-amino-1-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific spirocyclic structure and the presence of both amino and carboxylate functional groups. This combination of features makes it particularly versatile for various chemical reactions and applications.
Properties
Molecular Formula |
C14H26N2O3 |
---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
tert-butyl (4S)-4-amino-1-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C14H26N2O3/c1-10-14(11(15)9-18-10)5-7-16(8-6-14)12(17)19-13(2,3)4/h10-11H,5-9,15H2,1-4H3/t10?,11-/m1/s1 |
InChI Key |
NUFMZFPABBNGAO-RRKGBCIJSA-N |
Isomeric SMILES |
CC1C2(CCN(CC2)C(=O)OC(C)(C)C)[C@@H](CO1)N |
Canonical SMILES |
CC1C2(CCN(CC2)C(=O)OC(C)(C)C)C(CO1)N |
Origin of Product |
United States |
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